![molecular formula C8H17ClFNO B2356845 [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride CAS No. 2408972-03-0](/img/structure/B2356845.png)
[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride: is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an aminomethyl group, a fluorine atom, and a cyclohexyl ring, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, involving formaldehyde, an amine, and a carbonyl compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to understand the role of fluorine in drug design and enzyme interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.
Comparación Con Compuestos Similares
- [4-(Aminomethyl)cyclohexyl]methanol;hydrochloride
- [4-(Aminomethyl)-4-chlorocyclohexyl]methanol;hydrochloride
- [4-(Aminomethyl)-4-bromocyclohexyl]methanol;hydrochloride
Comparison:
- Fluorine Substitution: The presence of the fluorine atom in [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride distinguishes it from its analogs. Fluorine enhances the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications.
- Biological Activity: The fluorinated compound often exhibits different biological activity compared to its non-fluorinated counterparts, providing unique insights into the role of fluorine in drug design.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
[4-(aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO.ClH/c9-8(6-10)3-1-7(5-11)2-4-8;/h7,11H,1-6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUISYMHYILYEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)(CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)
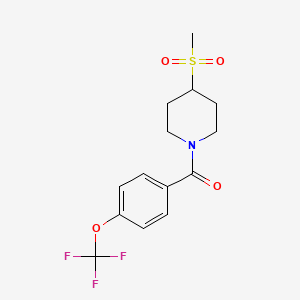
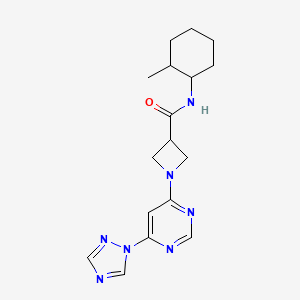
![5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B2356765.png)
![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)

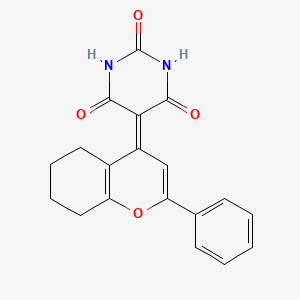
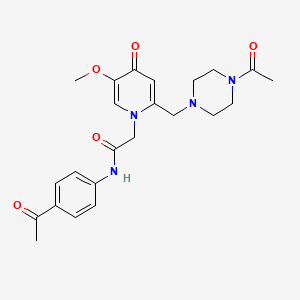
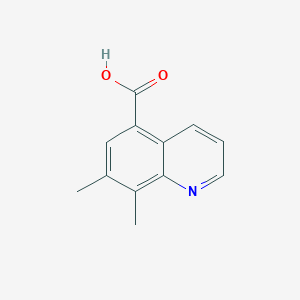
![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)
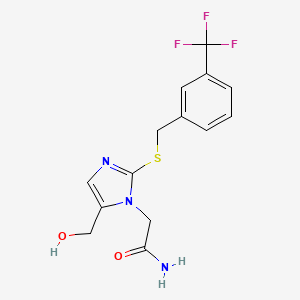
![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)
